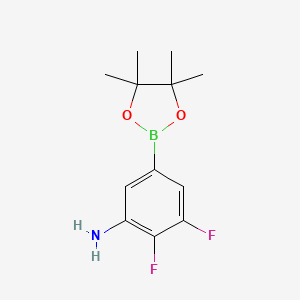

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a fluorinated aniline derivative featuring a pinacol boronate ester group. Its structure comprises an aromatic ring with fluorine substituents at positions 2 and 3, and a boronate moiety at position 4. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceuticals, agrochemicals, and materials science . The electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring, enhancing stability and influencing reactivity in catalytic processes.

属性

IUPAC Name |

2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBZQVJYXVNTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Miyaura Borylation of Halogenated Difluoroanilines

The most common and efficient synthetic route to prepare 2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the palladium-catalyzed borylation of the corresponding halogenated difluoroaniline precursor, such as 2,3-difluoro-5-bromoaniline.

| Component | Details |

|---|---|

| Starting material | 2,3-Difluoro-5-bromoaniline |

| Boron source | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(0) complex, e.g., Pd2(dba)3 or Pd(dppf)Cl2·CH2Cl2 |

| Ligand | Tricyclohexylphosphine or dppf (1,1'-bis(diphenylphosphino)ferrocene) |

| Base | Potassium acetate (KOAc) or cesium carbonate (Cs2CO3) |

| Solvent | 1,4-Dioxane or mixture with water |

| Temperature | 70–120 °C (microwave irradiation or conventional heating) |

| Reaction time | 0.5 to 2 hours |

- In a typical experiment, 2,3-difluoro-5-bromoaniline is combined with bis(pinacolato)diboron, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., tricyclohexylphosphine), and potassium acetate in 1,4-dioxane. The mixture is heated to 120 °C under microwave irradiation for 30 minutes. After cooling, the reaction mixture is filtered to remove palladium residues and purified to yield the desired boronate ester product.

$$

\text{2,3-Difluoro-5-bromoaniline} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst, dioxane, heat}} \text{2,3-Difluoro-5-(pinacol boronate)aniline}

$$

Yield: Approximately 55–90%, depending on catalyst system and purification.

Key Parameters Affecting the Preparation

| Parameter | Effect on Reaction |

|---|---|

| Catalyst Type | Pd(0) catalysts such as Pd2(dba)3 provide high activity; Pd(dppf)Cl2·CH2Cl2 is also effective |

| Ligand Choice | Bulky phosphine ligands enhance catalyst stability and selectivity |

| Base | Potassium acetate is mild and favors smooth borylation; cesium carbonate is stronger and used in some protocols |

| Solvent | 1,4-Dioxane is preferred for solubility and reaction rate; small amounts of water can improve catalyst turnover |

| Temperature | Elevated temperatures (70–120 °C) increase reaction rate; microwave heating shortens reaction time |

| Reaction Time | Typically 30 minutes to 2 hours; longer times can improve conversion but may increase side reactions |

Industrial and Scale-Up Considerations

- Industrial synthesis employs similar palladium-catalyzed borylation but often uses continuous flow reactors to optimize heat and mass transfer, improving yield and reproducibility.

- Catalyst loading is minimized to reduce cost and metal contamination.

- Purification typically involves filtration to remove palladium scavengers and chromatographic techniques to isolate the pure boronate ester.

- Strict control of inert atmosphere (nitrogen or argon) and moisture exclusion is necessary to prevent catalyst deactivation and hydrolysis of boronate esters.

Preparation Data Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 2,3-difluoro-5-bromoaniline | Pd2(dba)3 (0.28 mmol), B2pin2 (1.2 equiv), KOAc (1.5 equiv), 1,4-dioxane, 120 °C, 30 min (microwave) | 55–90 | Microwave heating accelerates reaction |

| Alternative conditions | Pd(dppf)Cl2·CH2Cl2, Cs2CO3, 1,4-dioxane/H2O, 70 °C, 2 h | ~60 | Conventional heating, aqueous solvent |

Additional Notes on Preparation

- The amino group on the aniline ring can sometimes coordinate to palladium, affecting catalyst activity; ligand choice and base strength help mitigate this.

- The fluorine substituents on the aromatic ring influence electronic properties, which can affect reaction kinetics and regioselectivity.

- Boronate esters are sensitive to moisture; thus, drying solvents and inert atmosphere techniques are critical.

- Post-reaction treatment includes removal of palladium residues using scavengers such as Silicycle DMT and purification by column chromatography or recrystallization.

Research Findings and Optimization Studies

- Studies have demonstrated that microwave-assisted borylation significantly reduces reaction time while maintaining high yields and purity.

- Use of bulky phosphine ligands improves catalyst turnover number and selectivity for the desired boronate ester.

- Optimization of base equivalents and solvent composition can minimize side reactions such as deboronation or homocoupling.

- Scale-up experiments confirm that reaction parameters are transferable from milligram to multi-gram scale with appropriate reactor design.

化学反应分析

Types of Reactions

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of boronic acid derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of substituted aniline derivatives.

科学研究应用

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for various transformations:

- Cross-Coupling Reactions : The dioxaborolane group facilitates Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and pharmaceuticals .

- Functionalization of Aromatic Compounds : The difluoro substitution enhances the reactivity of the aromatic ring, making it suitable for further functionalization processes .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth .

- Drug Development : The ability to modify the aniline moiety allows for the design of new drugs targeting various diseases, including neurodegenerative disorders and infections .

Material Science

The unique properties of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline make it valuable in material science:

- Polymer Chemistry : It can be used as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties .

- Optoelectronic Devices : The compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is critical .

Case Studies

作用机制

The mechanism of action of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a variety of chemical transformations .

相似化合物的比较

Substitution Patterns and Electronic Effects

The compound’s unique reactivity arises from its substitution pattern. Key analogues and their distinctions include:

Electronic Effects :

- The target compound’s adjacent fluorines (positions 2 and 3) create a strong electron-withdrawing effect, lowering the aromatic ring’s electron density. This enhances stability in oxidative conditions but may slow coupling reactions compared to mono-fluorinated analogues .

- Non-fluorinated analogues (e.g., CAS 214360-73-3) exhibit higher electron density, making them more reactive in electrophilic substitutions but less stable under harsh conditions .

Reactivity in Cross-Coupling Reactions

The boronate group’s position and fluorine substitution significantly impact Suzuki-Miyaura coupling efficiency:

Steric Considerations :

- The target compound’s boronate at position 5 avoids steric clashes with fluorines at 2 and 3, enabling efficient transmetalation in couplings .

- Analogues with boronate groups near bulky substituents (e.g., 2-fluoro-4-methyl-5-boronate-aniline, CAS 1012880-11-3) show reduced coupling yields due to steric hindrance .

- Reaction Kinetics: Mono-fluorinated analogues (e.g., CAS 710348-95-1) exhibit faster coupling rates than the target compound, attributed to lower electron withdrawal . Electron-rich derivatives (e.g., CAS 214360-73-3) require milder conditions but are prone to side reactions like proto-deboronation .

Physical and Stability Profiles

- Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability. The target compound’s decomposition temperature is expected to exceed 200°C based on analogues .

- Solubility : All analogues are sparingly soluble in water but dissolve well in polar aprotic solvents (e.g., DMSO, THF) .

生物活性

2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.

- Molecular Formula : CHBFO

- Molecular Weight : 256.05 g/mol

- CAS Number : 1220219-43-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The compound has been studied for its role in inhibiting protein kinases and modulating signaling pathways that are crucial in cancer biology.

Inhibition of Protein Kinases

Research indicates that this compound acts as a selective inhibitor of various protein kinases. For instance:

- PKMYT1 Inhibition : A study revealed that modifications to the phenolic structure significantly enhance the potency of PKMYT1 inhibition. The compound demonstrated a competitive inhibition mechanism with an IC value in the low micromolar range for PKMYT1 .

Anticancer Potential

The compound has shown promise in preclinical studies targeting cancer cells:

- Cell Viability Assays : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Study 1: PKMYT1 Selectivity

A comprehensive study evaluated the selectivity of different analogs of this compound against PKMYT1 and other kinases. The findings indicated a significant selectivity over closely related kinases such as WEE1. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the phenolic ring for enhanced selectivity and potency .

| Compound | IC (μM) | Selectivity Ratio |

|---|---|---|

| 2,3-Difluoro Compound | 0.69 | 50-fold over WEE1 |

| Control Compound | 4.1 | N/A |

Study 2: Antitumor Activity

In another investigation focused on tumor models, the compound exhibited significant antitumor activity. Mice treated with the compound showed reduced tumor growth compared to control groups. This effect was linked to the inhibition of key signaling pathways involved in cell division and survival .

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. The compound has been classified with specific hazard statements indicating potential toxicity if ingested or inhaled. Precautionary measures should be taken during handling to minimize exposure risks .

常见问题

Q. What are the standard synthetic routes for preparing 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. A representative protocol involves reacting halogenated aniline derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of palladium acetate, dicyclohexylphosphine ligands, and potassium acetate in dioxane at 110°C under nitrogen. Post-reaction purification employs C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the product .

Q. What purification and storage methods are recommended for this compound?

After synthesis, purification via reverse-phase chromatography (C18 column) is effective for removing unreacted boronic esters and palladium residues . Storage should be in a dark, inert atmosphere (e.g., argon) at 2–8°C to prevent boronic ester hydrolysis and amine oxidation .

Q. How is the compound characterized spectroscopically?

Key techniques include:

- 19F NMR (376 MHz, CDCl3) to confirm fluorine substitution patterns (δ ≈ -129 ppm) .

- 1H/13C NMR to verify aromatic protons and boronic ester integration.

- IR spectroscopy to identify NH2 stretching vibrations (~3400 cm⁻¹) and B-O bonds (~1350 cm⁻¹).

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this boronic ester?

Yield optimization requires:

- Catalyst tuning : Use of electron-rich ligands (e.g., dicyclohexyl(2',4',6'-triisopropylbiphenyl)phosphine) to stabilize palladium intermediates .

- Solvent selection : Polar aprotic solvents like dioxane enhance boronic ester solubility and reaction kinetics.

- Temperature control : Sustained heating at 110°C ensures complete conversion while minimizing side reactions .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

For X-ray crystallography:

Q. How does fluorination impact the compound’s reactivity in cross-coupling reactions?

The ortho- and para-fluorine substituents increase the electron-deficient nature of the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from fluorine atoms may reduce coupling efficiency with bulky substrates. Comparative 19F NMR studies under varying reaction conditions can elucidate these effects .

Q. What are the applications of this compound in materials science?

The boronic ester moiety enables integration into fluorescent conjugated polymers for chemical sensing. Its electron-withdrawing fluorine substituents enhance electron transport properties, making it suitable for designing optoelectronic materials .

Data Contradiction Analysis

Q. How to address conflicting NMR data for the boronic ester group?

- Solvent effects : Boronic esters exhibit dynamic equilibria in protic solvents, leading to split peaks. Use dry deuterated solvents (e.g., CDCl3) and low temperatures to stabilize the boronate form .

- Impurity profiling : Trace palladium or unreacted starting materials can obscure signals. Purify via preparative HPLC or reprecipitation in hexane/ethyl acetate .

Q. Why do vibrational spectra (IR/Raman) show unexpected B-O bond shifts?

Anharmonic coupling between B-O stretching and NH2 bending modes may occur. Perform temperature-dependent IR studies and compare with computational models (e.g., Gaussian09) to decouple overlapping vibrations .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。